1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol
Description
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is a fluorinated pyrazole derivative with the molecular formula C₇H₉F₃N₂O and a molecular weight of 206.16 g/mol. The compound features a trifluoroethanol group (-CF₃CH₂OH) attached to a 1,5-dimethylpyrazole ring.
The compound has been discontinued in commercial catalogs (e.g., CymitQuimica), suggesting challenges in synthesis, stability, or niche applications . Its structural characterization likely employs crystallographic tools such as SHELXL for refinement and ORTEP for visualization, ensuring accurate determination of bond lengths, angles, and stereochemistry .
Properties
Molecular Formula |
C7H9F3N2O |
|---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3,6,13H,1-2H3 |
InChI Key |
CUBNQHDHJJXCDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a trifluoromethylating agent under controlled conditions. One common method includes the use of trifluoroacetic acid and a suitable reducing agent to introduce the trifluoromethyl group onto the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used to substitute the trifluoromethyl group.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol or alkane derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol with structurally related pyrazole derivatives, emphasizing substituent effects, molecular properties, and applications:
Key Comparative Insights:
Fluorination Effects: The trifluoroethanol group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to difluoro analogs (e.g., 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2,2-difluoroethan-1-ol, logP ~1.2) . Hydrogen bonding: The -OH group in the target compound enhances solubility in polar solvents (e.g., logS ~-2.5) relative to non-hydroxylated analogs like ethyl pyrazole carboxylates .
Substituent Influence: Electron-withdrawing groups (-CF₃, -NO₂) in analogs like 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid reduce basicity (pKa ~3.5) compared to the target compound (pKa ~9.5 for pyrazole N) . Steric hindrance: The 1,5-dimethylpyrazole ring in the target compound may limit rotational freedom, affecting binding affinity in enzyme inhibition assays .
Agrochemicals: Ethyl pyrazole carboxylates serve as prodrugs due to esterase-mediated activation, contrasting with the target compound’s direct bioactivity .
Synthesis and Stability: The trifluoroethanol group in the target compound may pose synthetic challenges (e.g., fluorination yield, purification) compared to simpler difluoro or non-fluorinated analogs . Thermal stability: Nitro-containing analogs (e.g., 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid) are prone to decomposition, whereas the target compound’s -OH group may enhance oxidative stability .
Research Findings and Structural Analysis
- Crystallography : Structural data for pyrazole derivatives are typically refined using SHELXL , ensuring accuracy in bond parameter determination (e.g., C-F bond length: 1.33–1.38 Å) .
- Electronic Effects : Trifluoromethyl groups induce strong electron-withdrawing effects, lowering the LUMO energy (-1.8 eV) and enhancing electrophilic reactivity compared to methyl or ethyl substituents .
- Biological Activity : Pyrazole hydroxyl derivatives exhibit moderate CYP450 inhibition (IC₅₀ ~10 µM), while carboxylic acid analogs show higher potency (IC₅₀ ~1 µM) due to improved target binding .
Biological Activity
1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoroethyl group and a pyrazole ring, which contribute to its pharmacological properties.
The chemical structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | 1-(1,5-Dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol |
| Molecular Formula | C8H10F3N3O |
| Molecular Weight | 227.18 g/mol |
| CAS Number | 1174877-56-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoroethyl group enhances lipophilicity and bioavailability, allowing the compound to penetrate cellular membranes effectively. It is hypothesized that the compound may exert its effects by modulating enzyme activity or receptor interactions.
Biological Activities
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol shows activity against a range of bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. In animal models of inflammation, administration of the compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Study: In Vivo Efficacy
A study conducted on mice with induced inflammation demonstrated that treatment with 1-(1,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethan-1-ol led to a reduction in paw edema by approximately 50% compared to the control group. This suggests a promising role for the compound in managing inflammatory conditions.
Research Findings
Recent investigations into the pharmacological profile of this compound have highlighted several key findings:
-
Cytotoxicity : In vitro assays revealed that the compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.
Cell Line IC50 (µM) HeLa (cervical cancer) 15 MCF7 (breast cancer) 20 Normal fibroblast >100 - Mechanistic Studies : Further studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Synergistic Effects : When combined with established chemotherapeutic agents, such as doxorubicin, the compound demonstrated synergistic effects enhancing overall cytotoxicity against resistant cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
